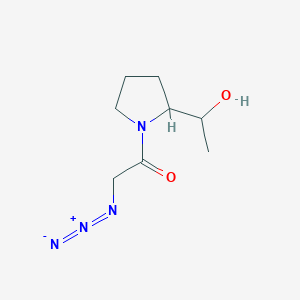
2-(4-(2-Fluoroethyl)piperidin-1-yl)ethan-1-amine
Overview
Description
2-(4-(2-Fluoroethyl)piperidin-1-yl)ethan-1-amine, also known as 2-FEPEA, is a piperidine-based compound with a fluorinated alkyl chain. It is a synthetic molecule that has been studied for its pharmacological properties, including its use as an anesthetic and analgesic. 2-FEPEA has been studied for its potential to act as a ligand for various receptors in the central nervous system, as well as for its ability to modulate the activity of enzymes involved in signal transduction pathways.
Scientific Research Applications
Reaction Mechanisms and Kinetics
- Kinetic Studies and Reaction Mechanisms : The kinetics of reactions involving piperidine derivatives, such as the complex reactions leading to 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene, illustrate the compound's role in understanding reaction mechanisms and the effects of substituents on reaction rates and pathways (A. Jarczewski, G. Schroeder, & M. Dworniczak, 1986).
Synthesis and Medicinal Chemistry
- Microwave-Assisted Synthesis : Piperidine derivatives have been synthesized under microwave irradiation, highlighting a method for rapid synthesis that could potentially apply to 2-(4-(2-Fluoroethyl)piperidin-1-yl)ethan-1-amine. Such compounds have shown antibacterial activity, suggesting applications in drug discovery (Ram C.Merugu, D.Ramesh, & B.Sreenivasulu, 2010).
Structural and Conformational Studies
- Crystal Structure Analyses : Studies on the hydrogen-bonding patterns in enaminones, including piperidin-2-ylidene analogues, inform about molecular interactions that influence the stability and morphology of crystalline materials. Such insights can be crucial for designing compounds with desired physical and chemical properties (James L. Balderson, M. Fernandes, J. Michael, & C. B. Perry, 2007).
Pharmacological Applications
- Anticonvulsive Effects : The synthesis of L-proline amides from piperidine derivatives demonstrates the potential for developing new therapeutic agents with anticonvulsive effects, indicating the possible pharmacological relevance of piperidine derivatives in neurological disorders (A. Silhánková, K. Šindelář, K. Dobrovský, I. Krejci, J. Hodková, & Z. Polívka, 1996).
Advanced Material Synthesis
- Synthesis of Advanced Materials : The development of advanced materials, such as those for luminescence applications, has been facilitated by the synthesis of zinc(II) pseudohalide complexes with Schiff bases derived from piperidine. These materials' structural and luminescent properties offer insights into their potential use in optoelectronics and sensing technologies (Rajarshi Ghosh, Sk Hafijur Rahaman, Chun-Nan Lin, T. Lu, & B. Ghosh, 2006).
properties
IUPAC Name |
2-[4-(2-fluoroethyl)piperidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19FN2/c10-4-1-9-2-6-12(7-3-9)8-5-11/h9H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVMTKWPCBVDBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole](/img/structure/B1490839.png)
![(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)(piperidin-2-yl)methanone](/img/structure/B1490840.png)




![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-amine](/img/structure/B1490846.png)





